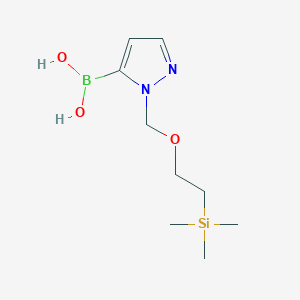

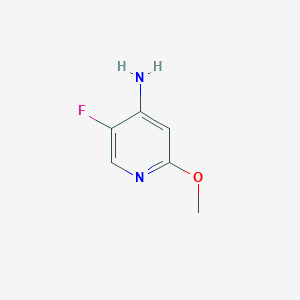

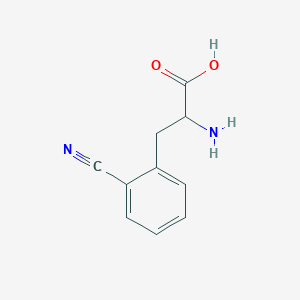

![molecular formula C11H20N2O2 B1321549 叔丁基3,6-二氮杂双环[3.2.1]辛烷-3-羧酸酯 CAS No. 851526-81-3](/img/structure/B1321549.png)

叔丁基3,6-二氮杂双环[3.2.1]辛烷-3-羧酸酯

描述

Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate is a compound that is structurally related to a class of bicyclic diazabicyclooctane derivatives. These compounds are of interest due to their potential applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The related compounds discussed in the provided papers include various diazabicyclooctane derivatives with tert-butyl carboxylate groups and modifications at different positions on the bicyclic framework .

Synthesis Analysis

The synthesis of related compounds involves several key steps, including intramolecular cyclization reactions. For instance, the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of Rho–Kinase inhibitor K-115, was achieved through intramolecular Fukuyama–Mitsunobu cyclization starting from commercially available aminopropanol . Similarly, the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was performed via intramolecular lactonization from the corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt . The chiral version of this compound was synthesized without the use of chiral catalysts or enzymes and without separation by chiral column chromatography .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using techniques such as 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis. The crystallographic studies revealed that these compounds possess a bicyclo[2.2.2]octane core with various functional groups, such as lactone and piperidine rings. The crystals exhibited different space groups, indicating variations in symmetry and chirality .

Chemical Reactions Analysis

While the provided papers do not detail specific chemical reactions involving tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate, they do discuss the reactivity of related compounds. For example, the paper on crystallographic characterization of geometry changes upon electron loss from 2-tert-butyl-3-aryl-2,3-diazabicyclo[2.2.2]octanes provides insights into the structural changes that occur when these compounds are oxidized to form radical cations . This information is valuable for understanding the chemical behavior of similar diazabicyclooctane derivatives under redox conditions.

Physical and Chemical Properties Analysis

The physical properties such as crystal density and space group were determined through X-ray diffraction analysis. The compounds were found to have densities and molecular geometries consistent with their bicyclic structures. The presence of tert-butyl and carboxylate groups influences the physical properties, such as solubility and melting points, which are important for their potential applications in pharmaceutical synthesis . The chemical properties, including reactivity and stability, can be inferred from the structural analysis and the known behavior of similar bicyclic compounds .

科学研究应用

合成和分子结构

已合成并表征了叔丁基3,6-二氮杂双环[3.2.1]辛烷-3-羧酸酯,揭示了其在有机化学领域的潜力。一项研究详细描述了通过分子内内酯化反应合成了相关化合物叔丁基3-氧代-2-氧杂双环[2.2.2]辛烷-5-羧酸酯,该化合物具有双环[2.2.2]辛烷结构,包括内酯基团和哌啶环,为此类化合物的结构特性提供了见解 (Moriguchi et al., 2014)。

晶体学表征

另一个研究领域关注相关化合物的晶体学表征。一项关于2-叔丁基-3-芳基-2,3-二氮杂双环[2.2.2]辛烷的研究提供了关于这些化合物失去电子后几何结构变化的见解。这项研究对于理解类似双环结构中的电子相互作用和结构变化具有重要意义 (Nelsen et al., 2005)。

化学合成

叔丁基3,6-二氮杂双环[3.2.1]辛烷-3-羧酸酯衍生物在化学合成中也很重要。一项研究提出了一种使用1,4-二氮杂双环[2.2.2]辛烷(DABCO)偶联醛和活化双键的方法,展示了这些结构在有机合成中的多功能性 (Hoffmann & Rabe, 1984)。

光刺激叔丁基化反应

该化合物及其类似物在光刺激叔丁基化反应中被使用。涉及电子和质子转移的二氟芳烃研究中,叔丁基汞氯化物在1,4-二氮杂双环[2.2.2]辛烷存在下突出了这些化合物在区域选择性化学过程中的实用性 (Kim et al., 2001)。

属性

IUPAC Name |

tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-8-4-9(7-13)12-5-8/h8-9,12H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MERPNGVRBNBTQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CC(C1)NC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methoxybenzo[d]thiazole-2-carboxylic acid](/img/structure/B1321476.png)

![[4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid](/img/structure/B1321477.png)

![7-Fluorobenzo[b]thiophene](/img/structure/B1321478.png)

![Benzo[d][1,2,3]thiadiazol-5-ylmethanol](/img/structure/B1321484.png)

![6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1321486.png)